molecular formula C27H31N7O B2555920 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 1021094-33-6

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2555920
CAS No.: 1021094-33-6
M. Wt: 469.593
InChI Key: CBHCNFPHPKEGNO-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a 4-benzylpiperazine moiety, and a 3,5-dimethylbenzamide side chain. The pyrazolo[3,4-d]pyrimidine scaffold is commonly associated with kinase inhibition or modulation of nucleotide-binding proteins, while the benzylpiperazine group may enhance binding to receptors with hydrophobic pockets. The 3,5-dimethylbenzamide substituent likely contributes to metabolic stability and solubility .

Properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O/c1-20-14-21(2)16-23(15-20)27(35)28-8-9-34-26-24(17-31-34)25(29-19-30-26)33-12-10-32(11-13-33)18-22-6-4-3-5-7-22/h3-7,14-17,19H,8-13,18H2,1-2H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHCNFPHPKEGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The process usually includes:

  • Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, typically requiring catalysts and specific temperature controls.

  • Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzylpiperazine group is attached to the pyrazolopyrimidine core.

  • Attachment of the Dimethylbenzamide Group: This final step often involves the acylation reaction, where the dimethylbenzamide group is linked to the existing molecular structure.

Industrial Production Methods:

Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to enhance yield and purity while ensuring cost-effectiveness. Techniques such as continuous flow chemistry and high-throughput synthesis may be employed. Solvent recycling and waste minimization are also key considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially altering the benzyl moiety or other susceptible groups within the structure.

  • Reduction: Selective reduction of specific functional groups can lead to the formation of different derivatives with varied biological activities.

  • Substitution: Nucleophilic or electrophilic substitution reactions are common, particularly involving the benzylpiperazine or dimethylbenzamide moieties.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

  • Reduction: Reagents such as hydrogen in the presence of a palladium catalyst or lithium aluminium hydride.

  • Substitution: Solvents like dimethylformamide (DMF) or acetonitrile and catalysts like triethylamine or base.

Major Products Formed:

The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield compounds with hydroxyl groups added, while substitution reactions might produce derivatives with different substituents on the core structure.

Scientific Research Applications

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide has wide-ranging applications in scientific research due to its versatile chemical nature.

  • In Chemistry: It serves as a precursor for synthesizing complex molecules and studying reaction mechanisms.

  • In Biology: It is used in the development of probes for molecular imaging and studying receptor-ligand interactions.

  • In Medicine: The compound has potential therapeutic applications, particularly in targeting specific biological pathways related to diseases.

  • In Industry: It is utilized in the development of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism by which N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide exerts its effects is intricately linked to its structure. The compound interacts with specific molecular targets, such as enzymes or receptors, influencing biological pathways. Its benzylpiperazine moiety may play a crucial role in binding interactions, while the pyrazolopyrimidine core could be involved in modulating the activity of target proteins.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

Example 53 (from ): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Core similarity : Shares the pyrazolo[3,4-d]pyrimidine backbone.
  • Key differences: Substituents: Contains a chromen-4-one ring and fluorinated aryl groups instead of benzylpiperazine. Physicochemical properties: Higher molecular weight (589.1 g/mol vs. ~550 g/mol estimated for the target compound) and melting point (175–178°C) due to fluorinated and rigid chromenone groups .
  • Functional implications: The chromenone moiety may confer enhanced π-π stacking interactions, while fluorination improves membrane permeability.

Piperazine-Containing Analogues from Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

The European patent application lists compounds such as:

  • 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(1,3-benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Core divergence : Pyrido[1,2-a]pyrimidin-4-one instead of pyrazolo[3,4-d]pyrimidine.
  • Functional groups : The 1,3-benzodioxol-5-yl group may enhance metabolic stability but reduce solubility compared to 3,5-dimethylbenzamide.

Triazolo[4,3-a]pyridin-3(2H)-one Derivatives ()

Example impurities :

  • 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
  • 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride
  • Core distinction : Triazolo[4,3-a]pyridin-3(2H)-one replaces pyrazolo[3,4-d]pyrimidine.
  • Piperazine linkers : A propyl chain connects the piperazine to the core, increasing flexibility versus the ethyl linker in the target compound.
  • Substituent effects : Chlorophenyl groups enhance electrophilicity, which may influence off-target interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Piperazine Substituent Aryl Substituent Molecular Weight (g/mol) Melting Point (°C)
Target compound Pyrazolo[3,4-d]pyrimidine 4-Benzyl 3,5-Dimethylbenzamide ~550 (estimated) Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidine None 2-Fluoro-N-isopropylbenzamide 589.1 175–178
2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 4-Methyl 1,3-Benzodioxol-5-yl Not reported Not reported
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () Triazolo[4,3-a]pyridin-3(2H)-one 4-Phenyl None Not reported Not reported

Table 2: Functional Group Impact

Functional Group Target Compound Example 53 () Derivatives
Core structure Kinase-binding pyrazolo[3,4-d]pyrimidine Kinase-binding pyrazolo[3,4-d]pyrimidine Possible GPCR modulation via pyrido[1,2-a]pyrimidin-4-one
Piperazine modification Benzyl (hydrophobic) None (chromenone substituent) Methyl/dimethyl (reduced bulk)
Aryl substituent 3,5-Dimethylbenzamide (metabolic stability) Fluorinated benzamide (enhanced permeability) 1,3-Benzodioxol-5-yl (metabolic resistance)

Research Findings and Implications

  • Core structure : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., target compound, Example 53) are often explored in kinase inhibitor development, while pyrido[1,2-a]pyrimidin-4-one and triazolo analogues may target different pathways .
  • Piperazine role : Benzylpiperazine in the target compound likely enhances binding to hydrophobic pockets, whereas methylpiperazine derivatives () may improve solubility but reduce affinity .
  • Substituent effects : Fluorination (Example 53) and chlorophenyl groups () increase lipophilicity, whereas dimethylbenzamide (target compound) balances stability and solubility .

Biological Activity

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide, a complex synthetic compound, has attracted considerable attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a combination of several key functional groups:

  • Benzylpiperazine : Known for its psychoactive properties.
  • Pyrazolo[3,4-d]pyrimidine : A heterocyclic structure often associated with various biological activities.
  • Dimethylbenzamide : Contributes to the compound's lipophilicity and potential receptor interactions.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC29H29N7O
Molecular Weight491.6 g/mol
CAS Number1021061-49-3

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Synthesis of 4-benzylpiperazine : Achieved through nucleophilic substitution of benzyl chloride with piperazine.
  • Formation of the pyrazolopyrimidine core : Involves cyclization reactions under controlled conditions.
  • Final coupling reaction : Links the synthesized components to form the complete molecule.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Research indicates that it may act as an inhibitor of various biological pathways, potentially influencing neurochemical signaling and enzyme activity.

Pharmacological Studies

Recent studies have evaluated the compound's efficacy against different biological targets:

  • Antitumor Activity : Preliminary in vitro assays suggest that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects on cancer cell lines .
  • Neuropharmacological Effects : The benzylpiperazine moiety is associated with modulation of neurotransmitter systems, indicating potential applications in treating neurological disorders .

Case Studies

  • Inhibition of Butyrylcholinesterase (BuChE) :
    • A study demonstrated that compounds similar to this compound selectively inhibit BuChE over acetylcholinesterase (AChE), suggesting potential for treating Alzheimer's disease .
  • Antimicrobial Activity :
    • Research on related pyrazolo compounds indicates promising activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

Data Summary

Biological ActivityObservations
AntitumorSignificant cytotoxicity against cancer cell lines
NeuropharmacologicalModulation of neurotransmitter systems
Enzyme InhibitionSelective inhibition of BuChE
AntimicrobialPromising activity against M. tuberculosis

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and characterization techniques for this compound? A: The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and piperazine intermediates, followed by coupling to the pyrazolo[3,4-d]pyrimidine core under reflux conditions in ethanol . Key steps include nucleophilic substitution and cyclization. Characterization employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity. Solubility profiling in polar/non-polar solvents (e.g., DMSO, ethanol) is critical for subsequent bioassays .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can reaction conditions be optimized to improve yield and reduce byproducts in the final coupling step? A: Systematic optimization involves:

  • Temperature control : Reflux in ethanol (78°C) balances reactivity and stability of heat-sensitive intermediates .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
  • Byproduct analysis : TLC/HPLC monitoring identifies impurities (e.g., unreacted piperazine intermediates), guiding purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
  • Kinetic studies : Time-resolved NMR tracks intermediate formation to avoid over-reaction .

Basic Biological Activity Profiling

Q: What preliminary assays are used to evaluate its biological activity? A: Initial screens include:

  • Enzyme inhibition : Kinase assays (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility-Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict bioavailability .

Advanced Mechanistic Studies

Q: How can researchers investigate its mechanism of action in kinase inhibition? A: Advanced methods include:

  • X-ray crystallography : Co-crystallization with target kinases (e.g., CDK2) to map binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .
  • Molecular dynamics simulations : AMBER or GROMACS models predict conformational changes upon binding .
  • Resistance studies : CRISPR-edited cell lines with kinase mutations identify critical binding residues .

Data Contradiction Analysis

Q: How to resolve discrepancies between in vitro and in vivo bioactivity data? A: Key considerations:

  • Metabolic stability : LC-MS/MS identifies metabolites (e.g., cytochrome P450-mediated oxidation) that reduce efficacy .
  • Protein binding : Equilibrium dialysis quantifies serum albumin binding, which may limit free compound availability .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic (PK) parameters (t₁/₂, Cmax) .

Advanced Experimental Design

Q: How to design a study linking its chemical structure to therapeutic potential? A: Follow a three-phase framework:

Hypothesis-driven synthesis : Modify substituents (e.g., benzylpiperazine to ethylpiperazine) to test SAR .

Multi-omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify downstream targets .

In silico-in vivo correlation : Use QSAR models to prioritize compounds for preclinical testing .

Basic Safety and Handling

Q: What safety protocols are recommended for handling this compound? A:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Stability and Formulation

Q: How to address instability in aqueous formulations? A: Strategies include:

  • Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) for long-term storage .
  • Nanocarriers : Encapsulate in PEGylated liposomes to enhance solubility and reduce hydrolysis .
  • pH optimization : Buffered solutions (pH 6.5–7.4) minimize degradation .

Structural-Activity Relationship (SAR) Challenges

Q: How to interpret conflicting SAR data from substituent modifications? A:

  • 3D-QSAR modeling : CoMFA/CoMSIA maps electrostatic and steric fields to rationalize activity trends .
  • Free-energy perturbation (FEP) : Predicts binding energy changes for substituent variations (e.g., benzyl vs. phenyl groups) .
  • Crystallographic overlay : Compare ligand-bound kinase structures to identify steric clashes .

Computational Chemistry Applications

Q: What computational tools validate its target interactions? A:

  • Docking : AutoDock Vina or Glide screens kinase homology models .
  • ADMET prediction : SwissADME or pkCSM forecasts absorption and toxicity .
  • Quantum mechanics (QM) : Gaussian 16 calculates charge distribution in the pyrazolo[3,4-d]pyrimidine core .

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